molecular formula C20H23N7S2 B11042163 [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate

[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate

Cat. No.: B11042163
M. Wt: 425.6 g/mol
InChI Key: AKDMOXXGZJSOPP-UHFFFAOYSA-N
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Description

[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazine ring, a naphthalene moiety, and a piperazine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction using naphthylamine.

    Introduction of the Piperazine Ring: The piperazine ring is attached through a condensation reaction with 4-methylpiperazine.

    Formation of the Carbodithioate Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine groups.

    Reduction: Reduction reactions can occur at the triazine ring and the carbodithioate group.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the triazine and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its diverse chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering specific cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • [4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate
  • [4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate

Uniqueness

Compared to similar compounds, [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate features a naphthalene moiety, which imparts unique chemical properties. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other related compounds.

Properties

Molecular Formula

C20H23N7S2

Molecular Weight

425.6 g/mol

IUPAC Name

[4-amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate

InChI

InChI=1S/C20H23N7S2/c1-26-8-10-27(11-9-26)20(28)29-13-17-23-18(21)25-19(24-17)22-16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12H,8-11,13H2,1H3,(H3,21,22,23,24,25)

InChI Key

AKDMOXXGZJSOPP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC4=CC=CC=C4C=C3)N

Origin of Product

United States

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